

Spectroscopic Characterization of 2-Amino-1Hpyrimidine-6-thione: A Technical Guide

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Compound of Interest

Compound Name: 2-amino-1H-pyrimidine-6-thione

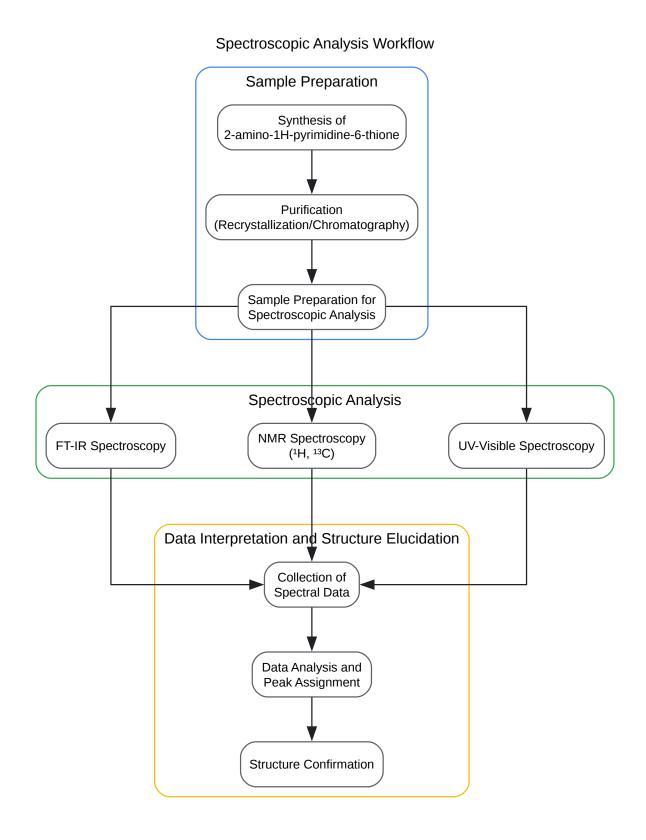
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This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize **2-amino-1H-pyrimidine-6-thione**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the tautomeric nature of this molecule, it is often referred to as 4,6-diamino-2-mercaptopyrimidine or 4,6-diaminopyrimidine-2-thiol. The data presented herein is primarily for this stable tautomer. This document details the experimental protocols and summarizes the key spectroscopic data from Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible spectroscopy.

Molecular Structure and Spectroscopic Overview

The structural elucidation of **2-amino-1H-pyrimidine-6-thione** relies on a combination of spectroscopic techniques that probe its molecular vibrations, nuclear spin environment, and electronic transitions.





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Caption: Workflow for the synthesis and spectroscopic characterization of **2-amino-1H-pyrimidine-6-thione**.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The vibrational frequencies of the amino (-NH₂), thione (C=S), and pyrimidine ring moieties provide a characteristic infrared spectrum.

Experimental Protocol

- Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
 The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
 A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

FT-IR Spectral Data

The following table summarizes the characteristic FT-IR absorption bands for 4,6-diamino-2-pyrimidinethiol.[1]

Wavenumber (cm ⁻¹)	Assignment	Intensity
3435	N-H stretching (amino group)	Strong
3339	N-H stretching (amino group)	Strong
~1628	N-H bending (amino group)	Medium
~1560	C=C and C=N stretching	Medium
~1250	C-N stretching	Medium
~1100-1000	C=S stretching (thione)	Medium



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. ¹H and ¹³C NMR are crucial for confirming the connectivity of atoms and the overall structure.

Experimental Protocol

- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), in a 5 mm NMR tube.[2][3][4][5][6] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
- Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each unique carbon atom.

NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for derivatives of 4,6-diaminopyrimidine-2-thiol. The data for the S-heptylated derivative provides insight into the chemical shifts of the pyrimidine ring.[7]

Table 2: ¹H NMR Spectral Data of 2-(heptylthio)pyrimidine-4,6-diamine in CD₃OD[7]

Chemical Shift (δ, ppm)	Multiplicity	Assignment
5.26	singlet	H-5
3.01	triplet	S-CH₂
1.60-1.65	multiplet	CH2
1.36-1.41	multiplet	CH₂
1.22-1.32	multiplet	(CH ₂) ₃
0.87	triplet	СНз

Table 3: ¹3C NMR Spectral Data of 2-(heptylthio)pyrimidine-4,6-diamine in CD₃OD[7]



Chemical Shift (δ, ppm)	Assignment
170.0	C-2 (C-S)
163.8	C-4, C-6
79.2	C-5
31.7	S-CH ₂
29.9, 29.5, 28.8, 28.6	(CH ₂) ₄
22.4	CH ₂
13.2	СНз

UV-Visible Spectroscopy

UV-Visible spectroscopy is used to study the electronic transitions within the molecule. The pyrimidine ring, with its heteroatoms and double bonds, gives rise to characteristic absorption bands in the UV region.

Experimental Protocol

- Sample Preparation: A dilute solution of the compound is prepared using a UV-transparent solvent, such as ethanol, methanol, or acetonitrile. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.
- Data Acquisition: The UV-Visible spectrum is recorded using a dual-beam spectrophotometer, typically over a wavelength range of 200-400 nm. The solvent is used as a reference in the reference cell.

UV-Visible Spectral Data

For thiouracil derivatives, the presence of the thiocarbonyl group typically results in a red-shift of the absorption spectrum compared to their oxygen-containing analogs.[8] 2-Thiouracil, a related compound, exhibits an absorption band centered around 275 nm.[9] The UV absorption spectra of heteroaromatic compounds are characteristic of the π -electron system of the molecule.[10]



Table 4: Expected UV-Visible Absorption for 2-Amino-1H-pyrimidine-6-thione

Wavelength (λ_max, nm)	Electronic Transition	Solvent
~270-300	$\pi \to \pi^*$ and/or n $\to \pi^*$	Ethanol

It is important to note that the exact absorption maximum and molar absorptivity can be influenced by the solvent polarity.

Conclusion

The combination of FT-IR, NMR, and UV-Visible spectroscopy provides a powerful toolkit for the comprehensive characterization of **2-amino-1H-pyrimidine-6-thione**. The data presented in this guide, based on the stable tautomer 4,6-diamino-2-mercaptopyrimidine and its derivatives, offers a valuable reference for researchers and scientists engaged in the synthesis and analysis of this and related heterocyclic compounds. The detailed experimental protocols provide a solid foundation for obtaining high-quality spectroscopic data for structural confirmation and further studies.

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